molecular formula C26H20FNO4 B2946843 6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866016-64-0

6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2946843
CAS No.: 866016-64-0
M. Wt: 429.447
InChI Key: FKDIQOCVXJQAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one” is a chemical compound with the molecular formula C26H20FNO4 . It is listed in chemical catalogs, indicating its use in scientific research .

Scientific Research Applications

Synthesis and Transformation

Quinoline derivatives, including compounds structurally related to 6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one, are known for their efficient fluorescence properties. These are extensively utilized in biochemistry and medicine for studying various biological systems. The quest for new, more sensitive, and selective compounds for applications such as potential antioxidants and radioprotectors continues, highlighting the relevance of these derivatives in scientific research (Aleksanyan & Hambardzumyan, 2013).

Molecular Interaction and Receptor Antagonism

Research into quinazolin-4-one derivatives, structurally analogous to the query compound, has demonstrated their utility in probing the structure-activity relationship for AMPA receptor inhibition. These findings are pivotal for the development of new AMPA receptor antagonists, underscoring the compound's potential in neurological and pharmaceutical research (Chenard et al., 2001).

Anti-inflammatory and Antibacterial Properties

Fluorine-substituted quinazolin derivatives exhibit significant anti-inflammatory and antibacterial activities. This suggests their potential in developing treatments for conditions characterized by inflammation and bacterial infections, further emphasizing the versatility of these compounds in medicinal chemistry (Sun et al., 2019).

Novel Synthesis Approaches

The development of novel synthesis methods for creating quinoline and related azaheterocycle libraries is an area of keen interest. These methods, characterized by good yields, easy work-up, and environmentally friendly attributes, are essential for advancing the chemical synthesis field and creating more efficient processes for generating these compounds (Yang et al., 2013).

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO4/c1-16-6-8-17(9-7-16)25(29)20-15-28(14-18-4-2-3-5-21(18)27)22-13-24-23(31-10-11-32-24)12-19(22)26(20)30/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDIQOCVXJQAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.